molecular formula C28H27N3O6S B12027551 Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 609796-78-3

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12027551
CAS No.: 609796-78-3
M. Wt: 533.6 g/mol
InChI Key: YFVDKXZTMYBDMK-XTQSDGFTSA-N
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Description

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Butoxybenzoyl Group: The butoxybenzoyl group can be introduced via Friedel-Crafts acylation, where butoxybenzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea under basic conditions.

    Final Coupling: The final step involves coupling the pyrrole and thiazole intermediates through a condensation reaction, followed by esterification to introduce the allyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl group can undergo nucleophilic substitution reactions, where a nucleophile replaces the allyl group under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could interact with biological targets such as enzymes and receptors, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. For example, it could be used in the synthesis of polymers with unique mechanical or thermal properties.

Mechanism of Action

The mechanism of action of Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrrole ring, a thiazole ring, and multiple functional groups

Properties

CAS No.

609796-78-3

Molecular Formula

C28H27N3O6S

Molecular Weight

533.6 g/mol

IUPAC Name

prop-2-enyl 2-[(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H27N3O6S/c1-4-6-15-36-20-11-9-18(10-12-20)23(32)21-22(19-8-7-13-29-16-19)31(26(34)24(21)33)28-30-17(3)25(38-28)27(35)37-14-5-2/h5,7-13,16,22,32H,2,4,6,14-15H2,1,3H3/b23-21+

InChI Key

YFVDKXZTMYBDMK-XTQSDGFTSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CN=CC=C4)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CN=CC=C4)O

Origin of Product

United States

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